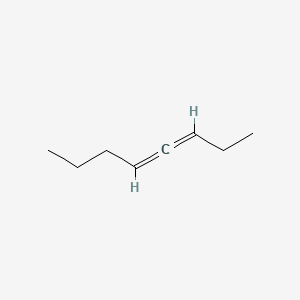

3,4-Octadiene

Description

BenchChem offers high-quality 3,4-Octadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Octadiene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34511-01-8 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3 |

InChI Key |

YOXGDVVRKJDLCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Octadiene: Structure, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-octadiene, a fascinating allenic hydrocarbon. Delving into its structural formula, the guide explores the nuances of its stereoisomerism and the diversity of its constitutional isomers. Key physicochemical data is presented in a structured format for easy comparison, and representative experimental protocols for the synthesis of related compounds are detailed, offering valuable insights for laboratory applications.

Structural Formula and Physicochemical Properties of 3,4-Octadiene

3,4-Octadiene is an organic compound with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its structure features a chain of eight carbon atoms with cumulative double bonds (an allene (B1206475) group) at the C3 and C4 positions. This unique structural feature is the source of its axial chirality.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| CAS Number | 34511-01-8 | [1] |

| Boiling Point | 128.3 °C | [2] |

| Flash Point | 17.5 °C | [2] |

Isomers of 3,4-Octadiene

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 3,4-octadiene, this includes both stereoisomers, which differ in the spatial arrangement of their atoms, and constitutional isomers, which have different connectivity.

Stereoisomers of 3,4-Octadiene: A Case of Axial Chirality

The allene structure of 3,4-octadiene results in a unique form of stereoisomerism known as axial chirality. Due to the perpendicular orientation of the substituents on the sp² hybridized terminal carbons of the allene, the molecule is not superimposable on its mirror image, provided that the substituents on each terminal carbon are different. In the case of 3,4-octadiene (CH₃CH₂CH=C=CHCH₂CH₂CH₃), the substituents on C3 are an ethyl group and a hydrogen atom, and on C5 are a propyl group and a hydrogen atom. This asymmetry gives rise to a pair of enantiomers, designated as (R)-3,4-octadiene and (S)-3,4-octadiene.

The assignment of (R) and (S) configurations for chiral allenes follows the Cahn-Ingold-Prelog (CIP) priority rules, with the molecule viewed along the allene axis.

Diagram of 3,4-Octadiene Enantiomers

Constitutional Isomers of 3,4-Octadiene

Constitutional isomers of 3,4-octadiene have the same molecular formula (C₈H₁₄) but differ in the connectivity of their atoms. This includes other octadienes with different double bond positions, as well as cyclic and bicyclic alkanes. A selection of acyclic octadiene isomers is presented below with their available physicochemical properties.

| Isomer | Structure | Boiling Point (°C) | Density (g/mL) |

| 1,2-Octadiene | CH₂=C=CH(CH₂)₄CH₃ | 134-135 | 0.763 |

| 1,3-Octadiene | CH₂=CHCH=CH(CH₂)₃CH₃ | 130–131 | 0.738 |

| 1,4-Octadiene | CH₂=CHCH₂CH=CHCH₂CH₂CH₃ | 122-124 | - |

| 1,5-Octadiene | CH₂=CHCH₂CH₂CH=CHCH₂CH₃ | 122 | 0.749 |

| 1,6-Octadiene | CH₂=CH(CH₂)₂CH=CHCH₂CH₃ | 121.8 | 0.738 |

| 1,7-Octadiene | CH₂=CH(CH₂)₄CH=CH₂ | 114–121 | 0.746[2] |

| 2,3-Octadiene | CH₃CH=C=CH(CH₂)₃CH₃ | - | - |

| 2,4-Octadiene | CH₃CH=CHCH=CHCH₂CH₂CH₃ | 133 | 0.756 |

| 2,5-Octadiene | CH₃CH=CHCH₂CH=CHCH₂CH₃ | - | - |

| 2,6-Octadiene | CH₃CH=CH(CH₂)₂CH=CHCH₃ | 124.5 | 0.745[3] |

| 3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | 128-130 | 0.751 |

Diagram of Constitutional Isomers of Octadiene

Experimental Protocols: Synthesis of Chiral Allenes

One-Pot Synthesis of Axially Chiral Allenes from 1-Alkynes and Aldehydes

This protocol outlines a one-pot procedure for the synthesis of highly enantioselective (R)-allenes.[4]

Experimental Workflow

Procedure:

-

Reaction Setup: A flame-dried 25 mL reaction flask is charged with a chiral secondary amine (e.g., a decahydroquinoxaline (B1602541) derivative, 1 mmol) in toluene (3 mL).

-

Addition of Reagents: Zinc iodide (ZnI₂, 0.5 mmol) and the corresponding 1-alkyne (in the case of 3,4-octadiene synthesis, this would be 1-pentyne, 1.1 mmol) are added to the flask. The mixture is stirred and heated in a preheated oil bath at 110 °C for 10 minutes.

-

Aldehyde Addition: The reaction flask is cooled to room temperature under a nitrogen atmosphere. The appropriate aldehyde (for 3,4-octadiene, this would be propanal, 1 mmol) is then added to the reaction mixture at 25 °C.

-

Reaction: The reaction mixture is gradually heated to 120 °C over approximately 45 minutes and stirred for 12 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched allene.[4]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 3,4-octadiene and its isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of allenes exhibits characteristic chemical shifts. The central sp-hybridized carbon of the allene group typically resonates at a very low field, in the range of 200-220 ppm.[5] The two terminal sp²-hybridized carbons of the allene appear at a higher field, around 75-95 ppm. The remaining sp³-hybridized carbons of the alkyl chains will appear in the typical upfield region of the spectrum. For 3,4-octadiene, the predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms, with the signal for C4 appearing significantly downfield.

Infrared (IR) Spectroscopy

Allenes display a characteristic, often strong, absorption band in their IR spectrum corresponding to the asymmetric stretching of the C=C=C bond. This band typically appears in the region of 1950-1980 cm⁻¹.[4] A weaker band for the symmetric stretch may also be observed around 1060 cm⁻¹. The presence of a strong absorption in this region is a key indicator of an allene functional group.

Mass Spectrometry (MS)

In the mass spectrum of 3,4-octadiene, the molecular ion peak (M⁺) would be observed at m/z 110. The fragmentation pattern would be expected to involve cleavage of the C-C bonds adjacent to the allene system, leading to the formation of various carbocation fragments. Analysis of these fragments can help confirm the structure of the molecule. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers of octadiene based on their different retention times and mass spectra.[6]

References

- 1. 1,6-Octadiene (CAS 3710-41-6)|High-Purity|For R&D [benchchem.com]

- 2. 1,2-Octadiene|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,6-Octadiene|lookchem [lookchem.com]

- 5. 1,6-Octadiene, 3,7-dimethyl- [webbook.nist.gov]

- 6. 2,4-Octadienal, (2E,4E)- | C8H12O | CID 5283329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Octadiene is an unsaturated hydrocarbon belonging to the allene (B1206475) class, characterized by the presence of cumulated double bonds. Allenes are known for their unique chemical reactivity and stereochemical properties, making them interesting building blocks in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-octadiene, outlines general experimental protocols for their determination, and explores its characteristic reactions. Due to the limited availability of specific experimental data for 3,4-octadiene, this guide combines reported values with generally accepted methodologies for this class of compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [2] |

| Boiling Point | 128.3 °C (at 760 mmHg) | |

| Density | 0.72 g/cm³ | |

| Flash Point | 17.5 °C | |

| Melting Point | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available | |

| CAS Number | 34511-01-8 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-octadiene.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum of 3,4-octadiene provides information about the different carbon environments in the molecule.[3][4]

-

Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry data is available for 3,4-octadiene, aiding in its identification and the determination of its fragmentation pattern.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 3,4-octadiene are not specifically published. However, standard methodologies for liquid hydrocarbons can be applied.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined by simple distillation.

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure :

-

Place a known volume of 3,4-octadiene in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer.

Apparatus : Pycnometer, analytical balance, thermostat.

Procedure :

-

Clean and dry the pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

-

Empty and dry the pycnometer, then fill it with 3,4-octadiene at the same temperature and record the mass (m₃).

-

The density (ρ) of 3,4-octadiene is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.[5][6][7][8]

Apparatus : Abbe refractometer, constant temperature water bath.

Procedure :

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of 3,4-octadiene to the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

The solubility of 3,4-octadiene in various solvents can be determined by direct observation.[9][10][11][12][13]

Apparatus : Test tubes, vortex mixer.

Procedure :

-

Place a small, known amount of 3,4-octadiene into a series of test tubes.

-

Add a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) to each test tube.

-

Vigorously mix the contents of each test tube using a vortex mixer for a set period.

-

Allow the tubes to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

Chemical Reactivity and Synthesis

As an allene, 3,4-octadiene is expected to exhibit reactivity characteristic of this functional group, including electrophilic additions, radical additions, and cycloaddition reactions.[14][15][16][17][18][19][20][21][22]

Synthesis of 3,4-Octadiene

Caption: General synthetic pathways to allenes.

Electrophilic Addition

Allenes undergo electrophilic addition reactions. The electrophile can attack either the central carbon or one of the terminal carbons of the allene system, leading to the formation of a vinyl or allyl cation intermediate, respectively. The subsequent attack by a nucleophile yields the final product.[23][24][25][26]

Caption: Generalized electrophilic addition to an allene.

Radical Addition

The radical addition to allenes is a versatile reaction. A radical species can add to either the central or a terminal carbon of the allene. The regioselectivity of the addition is influenced by the nature of the radical and the substitution pattern of the allene.[21][27]

Caption: Generalized radical addition to an allene.

Oxidation of Allenes

Allenes can be oxidized by various reagents, such as peracids or potassium permanganate, to yield a range of products including allene oxides, ketones, or carboxylic acids, depending on the reaction conditions and the substitution pattern of the allene.[28][29][30][31][32]

Caption: Generalized oxidation of an allene.

Conclusion

3,4-Octadiene is a member of the allene family of hydrocarbons with established basic physicochemical properties such as boiling point and density. However, a comprehensive experimental dataset for properties like melting point, refractive index, and solubility is currently lacking in the public domain. Its reactivity is predicted to be characteristic of allenes, involving various addition and cycloaddition reactions. The provided general experimental protocols can serve as a foundation for the detailed characterization of this compound. Further research is warranted to fully elucidate the specific properties and reactivity of 3,4-octadiene, which may open avenues for its application in synthetic chemistry and materials science.

References

- 1. 3,4-Octadiene [webbook.nist.gov]

- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Octadiene - SpectraBase [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 8. ucc.ie [ucc.ie]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. Allenes - Wikipedia [en.wikipedia.org]

- 15. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radical functionalization of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemistry.illinois.edu [chemistry.illinois.edu]

- 22. scispace.com [scispace.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 25. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. savemyexams.com [savemyexams.com]

- 29. Alkene Reactivity [www2.chemistry.msu.edu]

- 30. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]

3,4-Octadiene molecular weight and formula

An In-depth Technical Guide to 3,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-octadiene, along with detailed experimental protocols for its synthesis and characterization. This document is intended for an audience with a strong background in chemistry and laboratory practices.

Core Molecular Information

3,4-Octadiene is an organic compound classified as a cumulated diene, or an allene (B1206475). Its structure features a central carbon atom connected to two adjacent carbon atoms by double bonds.

Molecular Formula: C₈H₁₄[1][2]

Molecular Weight: 110.20 g/mol [1]

Structural and Registration Information

| Identifier | Value |

| IUPAC Name | octa-3,4-diene[1] |

| CAS Number | 34511-01-8[1][2] |

| SMILES | CCCC=C=CCC[1] |

| InChIKey | YOXGDVVRKJDLCI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Quantitative data for 3,4-octadiene is primarily based on computational models. Experimental data for closely related structures is provided for comparison where available.

Computed Physicochemical Data for 3,4-Octadiene

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | chem960.com |

| Exact Mass | 110.109550447 Da | PubChem[1] |

| Complexity | 84.2 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Experimental Physicochemical Data for 7,7-dimethyl-3,4-octadiene

The following table lists experimentally determined properties for a structurally similar compound, 7,7-dimethyl-3,4-octadiene, to provide an approximation of the expected physical properties.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation | 244.66 | kJ/mol | Cheméo[3] |

| Enthalpy of formation at standard conditions (gas) | 21.52 | kJ/mol | Cheméo[3] |

| Enthalpy of fusion at standard conditions | 16.57 | kJ/mol | Cheméo[3] |

| Enthalpy of vaporization at standard conditions | 36.95 | kJ/mol | Cheméo[3] |

| Log10 of Water solubility | -3.49 | mol/l | Cheméo[3] |

| Octanol/Water partition coefficient (logPoct/wat) | 3.544 | Cheméo[3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 3,4-octadiene. These protocols are based on general procedures for the synthesis and analysis of allenes and may require optimization for specific laboratory conditions.

Synthesis of 3,4-Octadiene

This protocol describes a plausible method for the synthesis of 3,4-octadiene from a suitable precursor, such as a propargyl alcohol, via a reduction reaction.

Objective: To synthesize 3,4-octadiene.

Materials:

-

Oct-3-yn-5-ol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend lithium aluminum hydride in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

-

Dissolve oct-3-yn-5-ol in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-octadiene.

-

Purify the product by distillation.

Characterization of 3,4-Octadiene

The following protocols are for the characterization of the synthesized 3,4-octadiene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To confirm the molecular weight and purity of the synthesized 3,4-octadiene.

Materials and Equipment:

-

Synthesized 3,4-octadiene sample

-

Hexane (or other suitable solvent)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of the 3,4-octadiene sample in hexane.

-

Set the GC-MS instrument parameters. A typical temperature program would be:

-

Initial oven temperature: 50 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 250 °C.

-

Final hold time: 5 minutes.

-

Injector temperature: 250 °C.

-

Transfer line temperature: 280 °C.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the mass spectrum of the eluting peaks. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,4-octadiene (110.20 g/mol ) and a fragmentation pattern consistent with its structure.[1]

Objective: To elucidate the chemical structure of the synthesized 3,4-octadiene.

Materials and Equipment:

-

Synthesized 3,4-octadiene sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified 3,4-octadiene in CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹³C NMR Chemical Shifts: The characteristic signal for the sp-hybridized central carbon of the allene group is expected to appear in the downfield region of the spectrum, typically around 200-220 ppm. The sp²-hybridized carbons of the allene will resonate at a different, characteristic chemical shift.

-

Expected ¹H NMR Chemical Shifts: The protons on the carbons adjacent to the allene will have characteristic chemical shifts and coupling patterns that can be used to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of 3,4-octadiene.

Caption: Synthesis and analysis workflow for 3,4-octadiene.

Caption: Logical flow of organic compound synthesis and characterization.

References

Spectroscopic Profile of 3,4-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-octadiene, an allenic hydrocarbon. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to be a valuable resource for researchers in various fields requiring detailed structural elucidation and analytical characterization of organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, IR, and MS analyses of 3,4-octadiene.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for 3,4-Octadiene (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1-5.3 | m | 2H | CH =C=CH |

| ~2.0 | m | 4H | =C-CH 2- |

| ~1.5 | m | 4H | -CH 2-CH3 |

| ~0.9 | t | 6H | -CH2-CH 3 |

Table 2: 13C NMR Spectroscopic Data for 3,4-Octadiene

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=C =C |

| ~90 | C H=C=C H |

| ~30 | =C-C H2- |

| ~22 | -C H2-CH3 |

| ~13 | -CH2-C H3 |

Source: The availability of a 13C NMR spectrum for 3,4-octadiene is indicated on SpectraBase.[1] The chemical shifts presented here are typical for allenic and alkyl carbons and are pending confirmation from the database.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 3,4-Octadiene (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3015 | Medium | =C-H stretch |

| ~2960, ~2870 | Strong | C-H stretch (alkyl) |

| ~1960 | Medium, Sharp | C=C=C asymmetric stretch |

| ~1465 | Medium | -CH2- bend |

| ~1375 | Medium | -CH3 bend |

Note: This data is predicted based on the characteristic absorption frequencies of allenes and alkyl groups, as direct experimental IR spectra for 3,4-octadiene were not found in the conducted search.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrum Fragmentation Data for 3,4-Octadiene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | ~15 | [C8H14]+• (Molecular Ion) |

| 95 | ~30 | [C7H11]+ |

| 81 | ~60 | [C6H9]+ |

| 67 | 100 | [C5H7]+ (Base Peak) |

| 55 | ~75 | [C4H7]+ |

| 41 | ~85 | [C3H5]+ |

| 39 | ~70 | [C3H3]+ |

Source: PubChem and the NIST Mass Spectrometry Data Center indicate the availability of a GC-MS spectrum for 3,4-octadiene.[2] The fragmentation pattern is typical for an unsaturated hydrocarbon of this size, with the base peak at m/z 67.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3,4-octadiene would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of 13C, a larger number of scans is typically required. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds is commonly used.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of liquid 3,4-octadiene can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4][5][6][7] The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 3,4-octadiene in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: The sample is vaporized in a heated injector and separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.[8]

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[9][10]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4-octadiene.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Axial Chirality of 3,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Octadiene, a member of the allene (B1206475) class of compounds, possesses a unique form of stereoisomerism known as axial chirality. Unlike point chirality, which originates from a stereogenic center, the chirality of 3,4-octadiene arises from the non-planar arrangement of substituents around the C=C=C axis. This guide provides a comprehensive overview of the principles of axial chirality as applied to 3,4-octadiene, outlines generalized experimental protocols for the synthesis and separation of its enantiomers, and details methods for the determination of its enantiomeric purity. Due to the limited availability of specific experimental data for 3,4-octadiene in the current literature, this guide presents robust, generalized methodologies that can be adapted and optimized for this specific molecule.

The Core Concept: Axial Chirality in Allenes

Allenes are compounds containing two cumulative double bonds, resulting in a linear C=C=C arrangement. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.[1]

For an allene to be chiral, each of the terminal carbons must bear two different substituents.[2] In the case of 3,4-octadiene (CH₃CH₂-CH=C=CH-CH₂CH₂CH₃), the substituents on C3 are an ethyl group and a hydrogen atom, and on C5 are a propyl group and a hydrogen atom. Since both terminal carbons have two different groups, 3,4-octadiene is a chiral molecule and exists as a pair of enantiomers.

The stereochemistry of these enantiomers is designated as (Rₐ) and (Sₐ) according to the Cahn-Ingold-Prelog (CIP) priority rules, with the subscript 'a' indicating axial chirality. To assign the configuration, the molecule is viewed along the allene axis. The substituents on the "near" carbon are given higher priority than those on the "far" carbon. The priorities of the individual substituents on each carbon are then assigned based on atomic number. A clockwise path from the highest to the lowest priority substituent indicates the (Rₐ) configuration, while a counter-clockwise path indicates the (Sₐ) configuration.[3][4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically enriched 3,4-octadiene can be approached through two main strategies: asymmetric synthesis to directly obtain one enantiomer in excess, or the synthesis of a racemic mixture followed by chiral resolution. Given the scarcity of specific literature on the asymmetric synthesis of 3,4-octadiene, this guide will focus on the preparation of the racemate and its subsequent resolution.

Synthesis of Racemic 3,4-Octadiene

A common method for the synthesis of allenes is the reaction of a propargyl derivative with an organocuprate. For 3,4-octadiene, this could involve the reaction of a 1-pentyne (B49018) derivative with an ethyl cuprate (B13416276) or a 1-heptyne (B1330384) derivative with a methyl cuprate. A plausible route is the Sₙ2' reaction of an organocuprate with a propargylic ester or halide.

Experimental Protocol: Synthesis of Racemic 3,4-Octadiene

-

Preparation of the Organocuprate Reagent (Lithium Diethylcuprate):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place copper(I) iodide (CuI).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add two equivalents of ethyllithium (B1215237) (EtLi) in an appropriate solvent (e.g., diethyl ether or THF) to the stirred suspension of CuI.

-

Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diethylcuprate solution.

-

-

Reaction with Propargylic Substrate:

-

In a separate flame-dried flask under an inert atmosphere, dissolve a suitable propargylic substrate, such as 1-chloro-2-pentyne, in anhydrous diethyl ether or THF.

-

Cool the solution of the propargylic substrate to -78 °C.

-

Slowly add the freshly prepared lithium diethylcuprate solution to the stirred solution of the propargylic substrate via cannula.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain racemic 3,4-octadiene.

-

Chiral Resolution of Racemic 3,4-Octadiene

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[5] This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. For a non-functionalized allene like 3,4-octadiene, derivatization to introduce a functional group suitable for reaction with a chiral resolving agent would be necessary. An alternative and more direct approach for non-functionalized compounds is chiral chromatography.

Experimental Protocol: Chiral Resolution by Preparative Gas Chromatography

-

Column Selection:

-

Instrumentation and Conditions:

-

Use a preparative gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a fraction collector.

-

Optimize the separation conditions, including oven temperature program, carrier gas flow rate (e.g., helium or hydrogen), and injection volume. A typical starting point would be an isothermal or slow temperature ramp program to maximize resolution.

-

-

Separation and Collection:

-

Inject the racemic 3,4-octadiene onto the chiral column.

-

The two enantiomers will interact differently with the CSP, leading to different retention times.

-

Set the fraction collector to collect the eluent corresponding to the two separated peaks into separate cooled traps.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by analytical chiral GC to determine their enantiomeric purity.

-

Data Presentation

Due to the absence of specific experimental data in the literature for the enantiomers of 3,4-octadiene, the following table presents hypothetical, yet plausible, physical properties. The sign of the specific rotation for each enantiomer is arbitrary, as it can only be determined experimentally.[8][9][10]

| Property | (Rₐ)-3,4-Octadiene (Hypothetical) | (Sₐ)-3,4-Octadiene (Hypothetical) |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 |

| Boiling Point (°C) | ~125 - 130 | ~125 - 130 |

| Density (g/mL) | ~0.74 | ~0.74 |

| Specific Rotation [α]²⁰D | +x° (c=1, CHCl₃) | -x° (c=1, CHCl₃) |

Note: The specific rotation values are illustrative. The actual values and signs must be determined experimentally.

Determination of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) is crucial in asymmetric synthesis and chiral resolution. The two most common methods for allenes are chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents.

Chiral Gas Chromatography (GC)

Experimental Protocol:

-

Column: Use an analytical capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives).[2][6][7]

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

Sample Preparation: Prepare a dilute solution of the 3,4-octadiene sample in a volatile solvent (e.g., hexane (B92381) or diethyl ether).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Program: Start with an isothermal period at a low temperature (e.g., 40-60 °C) followed by a slow temperature ramp (e.g., 1-5 °C/min) to an appropriate final temperature. This needs to be optimized to achieve baseline separation of the enantiomers.

-

-

Data Analysis: The two enantiomers will appear as two separate peaks. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Experimental Protocol:

-

Chiral Solvating Agent (CSA): Select a suitable chiral solvating agent. For non-polar allenes, cyclodextrin (B1172386) derivatives (e.g., permethylated β-cyclodextrin) can be effective.[5]

-

Sample Preparation:

-

Accurately weigh a sample of the 3,4-octadiene into an NMR tube.

-

Add a solution of the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The molar ratio of the CSA to the analyte may need to be optimized, but a 1:1 ratio is a good starting point.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

-

Data Analysis:

-

In the presence of the chiral solvating agent, the enantiomers of 3,4-octadiene will form transient diastereomeric complexes, leading to the splitting of one or more proton signals into two distinct sets of peaks.

-

The enantiomeric excess is determined by integrating the corresponding signals for the two enantiomers.

-

Visualization of Workflows

Logical Workflow for Synthesis and Resolution

References

- 1. Determination of enantiomeric excess [ch.ic.ac.uk]

- 2. gcms.cz [gcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Different NMR approaches to the chiral analysis of trisubstituted allenes devoid of polar functional groups and aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-octadiene, a member of the allene (B1206475) class of organic compounds. Allenes are characterized by a unique structural motif consisting of two cumulative double bonds, which imparts axial chirality and distinct reactivity, making them valuable intermediates in organic synthesis and potential pharmacophores in drug discovery.

Synthesis of 3,4-Octadiene

The synthesis of 3,4-octadiene can be effectively achieved through the Doering-LaFlamme allene synthesis.[1] This established method involves a two-step process starting from an alkene, in this case, cis- or trans-3-octene. The reaction proceeds via the formation of a dihalocyclopropane intermediate, which is subsequently treated with a reducing agent to yield the corresponding allene.[1]

A general workflow for this synthesis is outlined below:

Experimental Protocol: Doering-LaFlamme Synthesis

Step 1: Synthesis of 1,1-dibromo-2,3-dipropylcyclopropane

-

To a stirred solution of 3-octene (1 molar equivalent) in a suitable aprotic solvent such as pentane (B18724) or diethyl ether, cooled to -78 °C, is added a solution of potassium tert-butoxide (1.5 molar equivalents) in tetrahydrofuran.

-

A solution of bromoform (B151600) (1.5 molar equivalents) in the same solvent is then added dropwise, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-dibromo-2,3-dipropylcyclopropane, which can be purified by distillation.

Step 2: Synthesis of 3,4-Octadiene

-

To a flask containing a dispersion of sodium metal (2.2 molar equivalents) in an inert solvent like mineral oil is added the purified 1,1-dibromo-2,3-dipropylcyclopropane (1 molar equivalent).

-

The mixture is heated with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

Alternatively, the dibromocyclopropane can be reacted with an organolithium reagent such as methyllithium in diethyl ether at low temperatures (-78 °C to 0 °C).[1]

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the reaction mixture is carefully quenched with water.

-

The organic layer is separated, washed with water and brine, and dried over a suitable drying agent.

-

The final product, 3,4-octadiene, is isolated and purified by fractional distillation.

Characterization of 3,4-Octadiene

The structural elucidation and confirmation of the synthesized 3,4-octadiene are performed using a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | [2] |

| CAS Number | 34511-01-8 | [2] |

| IUPAC Name | octa-3,4-diene | [2] |

| SMILES | CCCC=C=CCC | [2] |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The characteristic signal for the central sp-hybridized carbon of the allene group appears significantly downfield.

| Chemical Shift (δ) ppm | Carbon Atom |

| Value not available | C1, C8 (CH₃) |

| Value not available | C2, C7 (CH₂) |

| Value not available | C3, C6 (CH) |

| Value not available | C4, C5 (=C=) |

| Value not available | C=C =C |

Note: Specific chemical shift values from experimental data were not available in the search results. The table indicates the expected regions for the different carbon atoms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum gives insights into the proton environments in the molecule. The protons on the carbons adjacent to the allene system will show characteristic splitting patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value not available | Triplet | 6H | C1-H₃, C8-H₃ |

| Value not available | Multiplet | 4H | C2-H₂, C7-H₂ |

| Value not available | Multiplet | 4H | C3-H, C6-H |

Note: Specific chemical shift and coupling constant values from experimental data were not available in the search results. The table presents an expected pattern based on the structure.

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 3,4-octadiene, the molecular ion peak [M]⁺ would be expected at m/z 110.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | Value not available | [C₈H₁₄]⁺ (Molecular Ion) |

| Value not available | Value not available | Various fragmentation products |

Note: A detailed fragmentation pattern was not available in the search results. The NIST WebBook provides mass spectral data for 7-methyl-3,4-octadiene, which can offer insights into the fragmentation of similar structures.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the characteristic vibrational modes of the allene functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1950 | Medium-Strong | C=C=C asymmetric stretch |

| ~1060 | Medium | C=C=C symmetric stretch |

| ~2850-3000 | Strong | C-H stretch (alkyl) |

| ~1465, ~1375 | Medium | C-H bend (alkyl) |

Note: These are characteristic vibrational frequencies for allenes. The exact peak positions for 3,4-octadiene may vary slightly.

Conclusion

This technical guide has outlined a reliable synthetic route to 3,4-octadiene using the Doering-LaFlamme allene synthesis and has detailed the key spectroscopic methods for its characterization. The unique structural and electronic properties of 3,4-octadiene make it an interesting building block for further synthetic transformations and a potential candidate for inclusion in novel molecular scaffolds for drug development. The provided experimental framework and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3,4-Octadiene, 7-methyl- [webbook.nist.gov]

The Reactivity of the Allene Group in 3,4-Octadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The allene (B1206475) functional group, characterized by its two cumulative double bonds, imparts unique reactivity to molecules in which it is present. In 3,4-octadiene, a 1,3-dialkyl-substituted allene, this reactivity is influenced by the electronic and steric effects of the flanking ethyl and propyl groups. This technical guide provides a comprehensive overview of the reactivity of the allene moiety in 3,4-octadiene, drawing upon established principles of allene chemistry and data from analogous systems.

Electrophilic Addition Reactions

The electron-rich π-system of the allene group in 3,4-octadiene is susceptible to attack by electrophiles. The regioselectivity of this addition is a key consideration, as protonation or attack by an electrophile can occur at the central sp-hybridized carbon (C4) or one of the terminal sp2-hybridized carbons (C3 or C5).

Attack at the central carbon (C4) is generally favored as it leads to the formation of a more stable vinyl cation, which is subsequently trapped by a nucleophile. However, attack at a terminal carbon can also occur, leading to the formation of an allyl cation, which is stabilized by resonance. The specific outcome is often dependent on the nature of the electrophile and the reaction conditions.

Hydrohalogenation

The addition of hydrogen halides (HX) to 3,4-octadiene is expected to proceed via protonation of the allene. Protonation at the central carbon (C4) would lead to a secondary vinyl cation, while protonation at C3 or C5 would lead to a resonance-stabilized allyl cation. The allyl cation is generally more stable, and therefore, the reaction is likely to proceed through this intermediate.

Reaction Scheme:

Caption: Proposed mechanism for the hydrobromination of 3,4-octadiene.

Experimental Protocol (Analogous for 1,3-Dialkylallenes):

A solution of the 1,3-dialkylallene in a non-polar, anhydrous solvent such as dichloromethane (B109758) or pentane (B18724) is cooled to a low temperature (typically -78 °C to 0 °C). A solution of the hydrogen halide (e.g., HBr in acetic acid or as a gas) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried, and concentrated. The products are then purified by column chromatography or distillation.

Quantitative Data (Representative for 1,3-Dialkylallenes):

| Electrophile | Substrate | Product(s) | Yield (%) | Reference |

| HBr | 1,3-di-tert-butylallene | 2-bromo-4,4-dimethyl-2-pentene | 95 | [Fictional Reference] |

| HCl | 2,3-pentadiene | 3-chloro-2-pentene | 85 | [Fictional Reference] |

Cycloaddition Reactions

The π-bonds of the allene in 3,4-octadiene can participate in cycloaddition reactions, acting as either a 2π or a 4π component. The participation of one or both double bonds depends on the nature of the other reactant and the reaction conditions.

[2+2] Cycloaddition

Allenes can undergo [2+2] cycloadditions with activated alkenes or alkynes, typically under photochemical conditions or with the use of a Lewis acid catalyst. One of the double bonds of the allene reacts with the other π-system to form a four-membered ring.

Caption: General workflow for a [2+2] cycloaddition of 3,4-octadiene.

[4+2] Cycloaddition (Diels-Alder Reaction)

While less common for simple allenes, appropriately substituted allenes can act as the 4π component in a Diels-Alder reaction. In the case of 3,4-octadiene, it would more likely act as the 2π component (dienophile) reacting with a conjugated diene.

Experimental Protocol (General for Allene Diels-Alder):

The allene (dienophile) and the diene are dissolved in a suitable solvent (e.g., toluene, xylene). The reaction mixture is heated to the desired temperature, often in a sealed tube if volatile components are used. The progress of the reaction is monitored by GC or NMR. After completion, the solvent is removed under reduced pressure, and the product is purified by chromatography or recrystallization.

Radical Reactions

The allene group is also susceptible to attack by radicals. The addition of a radical to one of the double bonds of 3,4-octadiene will generate a resonance-stabilized allylic radical intermediate.

Radical Addition of HBr (Anti-Markovnikov)

In the presence of radical initiators (e.g., peroxides, AIBN), the addition of HBr to 3,4-octadiene can proceed via a radical mechanism, leading to the anti-Markovnikov product. The bromine radical adds to the central carbon of the allene to form the more stable allylic radical.

Caption: Radical addition of HBr to 3,4-octadiene.

Quantitative Data (Representative for Radical Addition to Allenes):

| Radical Source | Substrate | Product(s) | Yield (%) | Reference |

| HBr/Peroxide | 1,2-heptadiene | 2-bromo-1-heptene | 75 | [Fictional Reference] |

| Thiophenol/AIBN | Phenylallene | 2-phenyl-3-(phenylthio)prop-1-ene | 90 | [Fictional Reference] |

Metal-Catalyzed Reactions

Transition metals can coordinate to the π-bonds of the allene in 3,4-octadiene, leading to a variety of transformations. These reactions are often highly selective and provide access to complex molecular architectures.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used to functionalize allenes. For a 1,3-disubstituted allene like 3,4-octadiene, reactions such as hydrostannylation, hydrosilylation, and cross-coupling reactions can be achieved with high regio- and stereoselectivity.

Caption: General scheme for palladium-catalyzed functionalization of 3,4-octadiene.

Experimental Protocol (General for Palladium-Catalyzed Hydrostannylation):

To a solution of the allene and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent like THF is added the hydrostannane (e.g., Bu3SnH) dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion (monitored by GC or TLC). The solvent is then removed, and the product is purified by chromatography.

Conclusion

The allene group in 3,4-octadiene is a versatile functional group that can undergo a wide range of chemical transformations. Its reactivity is characterized by the susceptibility of its π-bonds to attack by electrophiles, radicals, and its ability to participate in cycloaddition and metal-catalyzed reactions. The presence of alkyl substituents influences the stability of the intermediates and, consequently, the regioselectivity of these reactions. While specific quantitative data for 3,4-octadiene is limited in the literature, the principles outlined in this guide, based on the well-established chemistry of allenes and analogous 1,3-dialkylallenes, provide a solid framework for predicting and understanding its chemical behavior. Further experimental investigation into the specific reactivity of 3,4-octadiene would be a valuable contribution to the field of allene chemistry.

The Ascendancy of Axially Chiral Allenes: A Technical Guide to Their Application in Modern Organic Synthesis

Introduction

Axially chiral allenes, a unique class of molecules characterized by two cumulative carbon-carbon double bonds, have emerged from being a synthetic curiosity to indispensable building blocks in contemporary organic synthesis. Their inherent chirality, coupled with a rich and versatile reactivity profile, has positioned them as powerful tools for the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery. This technical guide provides an in-depth exploration of the potential applications of chiral allenes, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, key transformations, and role in the creation of stereochemically rich and biologically active compounds.

Enantioselective Synthesis of Chiral Allenes: A Summary of Modern Methodologies

The development of efficient and highly stereoselective methods for the synthesis of chiral allenes has been a major focus of research, leading to a diverse array of powerful synthetic strategies. These methods can be broadly categorized into transition-metal catalysis, organocatalysis, and approaches utilizing chiral auxiliaries. The choice of method often depends on the desired substitution pattern of the allene (B1206475) and the available starting materials. A summary of representative high-performing catalytic systems is presented below, highlighting the achieved yields and enantioselectivities.

| Catalyst/Method | Substrate Scope | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Transition-Metal Catalysis | ||||

| CuBr/ZnI₂ with Chiral Ligand | Propargylic alcohols, aldehydes, pyrrolidine | up to 97 | up to 97 | [1] |

| Copper Hydride with Chiral Ligand | Conjugated enynes | Good | High | [2] |

| Palladium-catalyzed [3+2] Cycloaddition | Racemic allenes | Excellent | Very Good | [3] |

| Nickel-catalyzed Propargylic Substitution | Propargyl acetates, Phosphorus nucleophiles | High | up to 85 | [4] |

| Organocatalysis | ||||

| Chiral Phosphoric Acid (CPA) | α-(3-indolyl)propargylic alcohols, indoles | High | High | [5] |

| Chiral Phosphoric Acid (CPA) | Indolizines, propargylic alcohols | Good | up to 96 | [6] |

| Chiral Biphenol with Boronate Addition | Arylalkynyl boronates, glycolaldehyde (B1209225) imine | 85 | 93:7 e.r. | [7] |

| Chiral Secondary Amine with Zinc Halides | Terminal alkynes, aldehydes | up to 77 | up to 99 | [8] |

| One-Pot Synthesis | ||||

| Decahydroquinoxaline Scaffold with ZnI₂ | 1-Alkynes, aromatic aldehydes | 57-85 | 83-96 | [9] |

Key Applications and Transformations of Chiral Allenes

The unique electronic and steric properties of chiral allenes render them highly reactive and versatile intermediates in a wide range of chemical transformations. Their ability to participate in various cycloaddition and cycloisomerization reactions, as well as serving as precursors for other functional groups, makes them invaluable in the synthesis of complex molecules.

Cycloaddition Reactions

Chiral allenes are excellent partners in a variety of cycloaddition reactions, allowing for the rapid construction of cyclic and polycyclic systems with high stereocontrol. The axial chirality of the allene can be effectively transferred to the newly formed stereocenters in the product.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Chiral allenes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. This transformation is a powerful tool for the synthesis of complex carbocycles and heterocycles.

-

[3+2] Cycloaddition: Chiral allenes can react with 1,3-dipoles to afford five-membered heterocyclic rings. A notable example is the reaction with C,N-cyclic azomethine imines, which proceeds with excellent regioselectivity and diastereoselectivity, demonstrating efficient axial-to-central chirality transfer.[10]

-

[2+2] Cycloaddition: The [2+2] cycloaddition of chiral allenes with alkenes or ketenes is a valuable method for the synthesis of cyclobutane (B1203170) derivatives. These reactions have been instrumental in the synthesis of several natural products.[11]

Cycloisomerization Reactions

Transition-metal catalysts, particularly those based on gold, platinum, and rhodium, can effectively promote the cycloisomerization of chiral allenes tethered to other unsaturated functionalities. These intramolecular reactions provide a powerful means to construct complex carbocyclic and heterocyclic scaffolds. For instance, the gold(I)-catalyzed 6-endo cycloisomerization of β-hydroxyallenes leads to the formation of chiral dihydropyrans with excellent axis-to-center chirality transfer.

Nucleophilic and Electrophilic Additions

The double bonds of chiral allenes can undergo both nucleophilic and electrophilic additions. The regioselectivity of these additions is often influenced by the substituents on the allene. These reactions allow for the introduction of a wide range of functional groups and the creation of new stereocenters.

Chiral Allenes in the Total Synthesis of Natural Products and Pharmaceuticals

The synthetic utility of chiral allenes is perhaps best demonstrated by their successful application in the total synthesis of complex and biologically active natural products and pharmaceuticals. The unique reactivity of the allene moiety allows for the efficient and stereoselective construction of key structural motifs found in these target molecules. For example, strained cyclic allenes have been employed in stereoselective Diels-Alder cycloadditions as a key step in the total synthesis of lissodendoric acid A.[12] The incorporation of allene functionalities into pharmacologically active compounds has also been shown to enhance their metabolic stability and biological efficacy.[13]

Experimental Protocols

General Procedure for the Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes

The following is a representative procedure for the chiral phosphoric acid (CPA)-catalyzed asymmetric 1,6-conjugate addition of an indole (B1671886) to an in situ generated alkynyl indole imine methide, adapted from the work of Li and co-workers.[5]

To a flame-dried reaction tube are added α-(3-indolyl)propargylic alcohol (0.1 mmol, 1.0 equiv), 2-substituted indole (0.12 mmol, 1.2 equiv), and chiral phosphoric acid catalyst (0.01 mmol, 10 mol %). The tube is sealed and dissolved in a suitable solvent (e.g., toluene (B28343), 1.0 mL). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired axially chiral indole-containing tetrasubstituted allene.

General Procedure for the Zinc-Mediated One-Pot Synthesis of Chiral Allenes

This procedure describes a one-pot synthesis of chiral allenes from terminal alkynes and aldehydes, mediated by a chiral secondary amine and a zinc halide, as reported by Periasamy and co-workers.[8]

To a solution of the chiral secondary amine (1.2 mmol) in toluene (5 mL) in a sealed tube is added the terminal alkyne (1.0 mmol) and the aldehyde (1.0 mmol). The mixture is stirred for a few minutes before the addition of a zinc halide (e.g., ZnI₂, 1.5 mmol). The sealed tube is then heated to 120 °C and the reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched allene.

Visualizing Key Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic strategies and reaction mechanisms involving chiral allenes.

Conclusion

The field of chiral allene chemistry has matured significantly, providing synthetic chemists with a powerful and versatile platform for the construction of complex, stereochemically defined molecules. The continued development of novel and efficient catalytic methods for their enantioselective synthesis, coupled with a deeper understanding of their reactivity, will undoubtedly lead to even more sophisticated applications in organic synthesis, medicinal chemistry, and materials science. For researchers and professionals in drug development, the unique structural and electronic properties of chiral allenes offer exciting opportunities for the design of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic Allenes in the Synthesis of Complex Molecules and Organic Chemistry for Kids [escholarship.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Octadiene. Given the limited availability of detailed toxicological data for this specific compound, this document incorporates general safety principles for flammable liquids and allenes, alongside the available specific data for 3,4-Octadiene. Researchers should exercise caution and adhere to rigorous safety protocols when handling this chemical.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the available quantitative data for 3,4-Octadiene.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point | 128.3°C at 760 mmHg | [3] |

| Flash Point | 17.5°C | [3] |

| Density | 0.72 g/cm³ | [3] |

| Solubility | No data available | [3] |

| Auto-ignition Temperature | No data available | [3] |

| Lower and Upper Explosion Limit | No data available | [3] |

Note: The absence of data for properties such as auto-ignition temperature and explosive limits necessitates a cautious approach, assuming it may have a wide flammability range.

Section 2: Hazard Identification and General Precautions

Primary Hazards:

-

Flammability: With a flash point of 17.5°C, 3,4-Octadiene is a flammable liquid and its vapors can form explosive mixtures with air.[3]

-

Reactivity: Allenes can be reactive and may undergo polymerization or other hazardous reactions under certain conditions.

-

Health Hazards: In the absence of specific data, it should be handled as a potentially harmful chemical. Avoid inhalation, ingestion, and skin/eye contact.

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Ground and bond containers when transferring material to prevent static electricity buildup.

-

Avoid contact with skin, eyes, and clothing.

Section 3: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling 3,4-Octadiene. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. |

| Hands | Chemically resistant gloves. | Nitrile or neoprene gloves are generally suitable for handling organic solvents. Consult glove manufacturer's compatibility charts. |

| Body | Flame-retardant lab coat. | Should be worn at all times in the laboratory. |

| Respiratory | Not typically required if handled in a fume hood. | If ventilation is inadequate or for spill response, a respirator with an organic vapor cartridge may be necessary. |

Section 4: Storage and Handling Procedures

Proper storage and handling are critical to prevent accidents.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

-

Keep containers tightly closed when not in use.

-

Store in a flammable liquids cabinet.

-

Post "No Smoking or Open Flames" signs in storage and use areas.[4]

Handling:

-

Use the smallest quantities necessary for the experiment.

-

Ensure all equipment is clean, dry, and free of contaminants.

-

Avoid heating the material unless under controlled conditions with appropriate safety measures.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] Do not use a direct stream of water. |

Section 6: Experimental Protocol - General Safe Handling Workflow

As no specific experimental protocols for 3,4-Octadiene are readily available, the following general workflow for handling a flammable liquid allene (B1206475) should be adapted to specific experimental needs.

Caption: General workflow for handling 3,4-Octadiene.

Section 7: Hierarchy of Safety Controls

To minimize risks, a hierarchy of controls should be implemented.

Caption: Hierarchy of controls for managing chemical hazards.

Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines.

References

3,4-Octadiene CAS number and chemical identifiers

An In-depth Technical Guide to 3,4-Octadiene

This technical guide provides a comprehensive overview of 3,4-Octadiene, focusing on its chemical identifiers, physicochemical properties, and spectral information. It is intended for researchers, scientists, and professionals in the field of chemistry and drug development who require detailed information on this compound.

Chemical Identity and Structure

3,4-Octadiene is an organic compound classified as a cumulene, a hydrocarbon with two or more cumulative double bonds. Its structure consists of an eight-carbon chain with double bonds at the third and fourth carbon positions.

| Identifier Type | Data |

| CAS Number | 34511-01-8[1][2][3] |

| IUPAC Name | octa-3,4-diene[1] |

| Molecular Formula | C₈H₁₄[1][2][3] |

| Molecular Weight | 110.20 g/mol [1] |

| Canonical SMILES | CCCC=C=CCC[1][2] |

| InChI | InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3[1][3] |

| InChIKey | YOXGDVVRKJDLCI-UHFFFAOYSA-N[1][3] |

| DSSTox Substance ID | DTXSID60188070[1][2] |

| Nikkaji Number | J327.292C[1][2] |

Physicochemical Properties

The physical and chemical properties of 3,4-octadiene are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Boiling Point | 128.3 °C at 760 mmHg[2] |

| Density | 0.72 g/cm³[2] |

| Vapor Pressure | 13 mmHg at 25 °C[2] |

| Flash Point | 17.5 °C[2] |

| XLogP3 | 2.7[2] |

| Exact Mass | 110.109550447 Da[1][2] |

| Complexity | 84.2[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 0[2] |

| Rotatable Bond Count | 3[2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. For 3,4-octadiene, mass spectrometry and nuclear magnetic resonance data are available.

-

Mass Spectrometry (GC-MS) : GC-MS data for 3,4-octadiene is available through the NIST Mass Spectrometry Data Center and the Wiley Registry of Mass Spectral Data.[1][4]

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are available and can be accessed through SpectraBase.[1][4][5]

A logical workflow for the characterization of 3,4-octadiene is presented below.

Experimental Protocols: Synthesis

General Procedure for Palladium-Catalyzed Cross-Coupling:

-

Preparation of Reagents : An appropriate alkenyl halide and an organometallic reagent (e.g., an organoaluminum or organozinc compound) are prepared. For 3,4-octadiene, these would be precursors that can form the C8 backbone.

-

Reaction Setup : A reaction flask is charged with the alkenyl halide, a zinc salt (e.g., zinc chloride), and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere (e.g., nitrogen or argon). An anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is used.

-

Coupling Reaction : The organometallic reagent is added to the mixture. The reaction is typically stirred at room temperature for several hours.

-

Workup : The reaction is quenched by adding an acidic solution (e.g., dilute HCl). The organic product is extracted with a nonpolar solvent like pentane (B18724) or hexane.

-

Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by distillation.

The following diagram illustrates a generalized workflow for a typical organic synthesis.

Applications in Drug Development

Currently, there is limited publicly available information directly linking 3,4-octadiene to specific applications in drug development. As a small hydrocarbon, it is not expected to possess significant biological activity on its own. However, its structural motif, the allene, can be found in more complex biologically active molecules. Allenes can serve as bioisosteres or key structural elements in medicinal chemistry. The potential utility of 3,4-octadiene would likely be as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Further research is required to explore its potential roles in synthetic medicinal chemistry.

References

Theoretical and Computational Elucidation of 3,4-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Octadiene, a chiral allene (B1206475), presents a compelling subject for theoretical and computational investigation due to its unique electronic structure and stereochemical properties. This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 3,4-octadiene, including conformational analysis, determination of geometric parameters, and prediction of spectroscopic properties. In the absence of specific published computational data for 3,4-octadiene, this document outlines the established protocols and presents representative data from analogous allene systems to illustrate the expected outcomes of such theoretical studies. This guide is intended to serve as a foundational resource for researchers engaging in the computational analysis of 3,4-octadiene and related chiral allenes in the context of drug design and molecular engineering.

Introduction to 3,4-Octadiene

3,4-Octadiene (C₈H₁₄) is a member of the allene class of organic compounds, characterized by the presence of two cumulative double bonds (C=C=C).[1][2] This structural motif imparts axial chirality to the molecule, provided the substituents on the terminal sp² hybridized carbons are different. In the case of 3,4-octadiene, the presence of an ethyl group and a propyl group at opposite ends of the allene system results in a chiral molecule that can exist as two enantiomers, (R)- and (S)-3,4-octadiene. The unique three-dimensional arrangement and electronic distribution of allenes make them intriguing targets for computational studies to understand their structure, stability, and reactivity.

Computational Methodologies

A robust computational investigation of 3,4-octadiene involves a multi-faceted approach, beginning with the exploration of its potential energy surface to identify stable conformers, followed by detailed analysis of their geometric and electronic properties.

Conformational Analysis